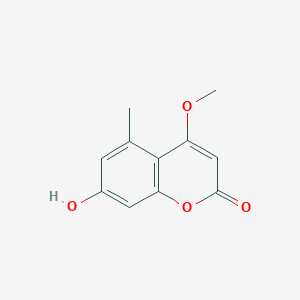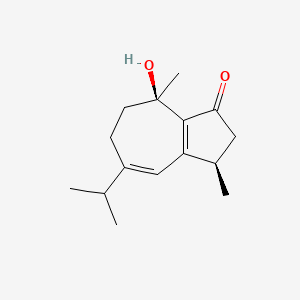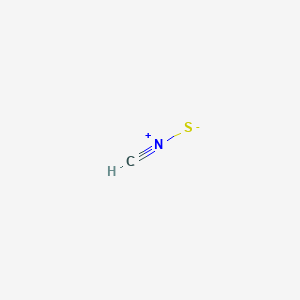
tauro-24,25-dihydrofusidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tauro-24,25-dihydrofusidate is a bile salt derivative known for its ability to enhance the permeability of biological membranes. This compound has been extensively studied for its potential to improve the absorption of various drugs, particularly peptides and proteins, through mucosal surfaces such as the nasal and rectal routes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tauro-24,25-dihydrofusidate typically involves the modification of fusidic acid, a steroidal antibiotic. The process includes the reduction of fusidic acid to 24,25-dihydrofusidic acid, followed by conjugation with taurine to form this compound. The reaction conditions often require the use of reducing agents and catalysts to facilitate the conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for commercial applications in pharmaceutical formulations .
Analyse Des Réactions Chimiques
Types of Reactions
Tauro-24,25-dihydrofusidate primarily undergoes reactions typical of bile salts, including conjugation and deconjugation. It can also participate in oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as conjugates with various amino acids and peptides. These products are often studied for their enhanced biological activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Tauro-24,25-dihydrofusidate has a wide range of scientific research applications:
Mécanisme D'action
Tauro-24,25-dihydrofusidate enhances the permeability of biological membranes by disrupting the tight junctions between epithelial cells. This disruption increases the paracellular transport of drugs, allowing for greater absorption through mucosal surfaces. The compound’s ability to form micelles at certain concentrations also plays a role in its permeation-enhancing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycocholate: Another bile salt derivative used as a permeation enhancer, but less effective than tauro-24,25-dihydrofusidate.
Taurocholate: Similar to glycocholate, it is used to enhance drug absorption but is also less effective compared to this compound.
Uniqueness
This compound stands out due to its superior ability to enhance the absorption of peptides and proteins through mucosal surfaces. Its effectiveness at lower concentrations compared to other bile salts makes it a valuable compound in pharmaceutical research and development .
Propriétés
Numéro CAS |
64691-66-3 |
|---|---|
Formule moléculaire |
C33H55NO7S |
Poids moléculaire |
609.9 g/mol |
Nom IUPAC |
2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C33H55NO7S/c1-19(2)9-8-10-22(30(38)34-15-16-42(39,40)41)28-23(21(4)35)18-33(7)25(28)17-27(37)29-31(5)13-12-26(36)20(3)24(31)11-14-32(29,33)6/h19-20,23-27,29,36-37H,8-18H2,1-7H3,(H,34,38)(H,39,40,41)/b28-22+/t20-,23+,24-,25-,26+,27+,29-,31-,32-,33-/m0/s1 |
Clé InChI |
UAGLPPRIWBIXQY-PXSVCXFUSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCCS(=O)(=O)O)C(=O)C)C)O)C |
Synonymes |
24,25-taurodihydrofusidate tauro-24,24-dihydrofusidic acid tauro-24,25-dihydrofusidate tauro-24,25-dihydrofusidate, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)







![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-phenoxyimino-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231488.png)
![2-[(4Z)-4-(furan-2-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1231489.png)
![3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonic acid](/img/structure/B1231490.png)



